![molecular formula C18H17N3O B14193534 3-[3-(Diethylamino)phenoxy]benzene-1,2-dicarbonitrile CAS No. 922168-67-0](/img/structure/B14193534.png)
3-[3-(Diethylamino)phenoxy]benzene-1,2-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3-(Diethylamino)phenoxy]benzene-1,2-dicarbonitrile is a complex organic compound known for its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Diethylamino)phenoxy]benzene-1,2-dicarbonitrile typically involves a multi-step process. One common method includes the nucleophilic aromatic substitution reaction, where a diethylamino group is introduced to a phenoxybenzene core. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) under controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
化学反応の分析
Types of Reactions
3-[3-(Diethylamino)phenoxy]benzene-1,2-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols .
科学的研究の応用
3-[3-(Diethylamino)phenoxy]benzene-1,2-dicarbonitrile has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-[3-(Diethylamino)phenoxy]benzene-1,2-dicarbonitrile primarily involves its role as a photoinitiator. Upon exposure to light, the compound undergoes photo-oxidation or photo-reduction, generating reactive species such as radicals or cations. These reactive species initiate polymerization reactions, leading to the formation of polymeric materials . The molecular targets and pathways involved include the interaction with monomers and the subsequent formation of polymer chains .
類似化合物との比較
Similar Compounds
2-(Diethylamino)-4,6-diphenyl-benzene-1,3-dicarbonitrile: Another photoinitiator with similar applications in photopolymerization.
4-(Diethylamino)phenyl-2,3-dicyanobenzene: Known for its use in the development of fluorescent materials.
Uniqueness
3-[3-(Diethylamino)phenoxy]benzene-1,2-dicarbonitrile stands out due to its specific structural configuration, which imparts unique photophysical properties. Its ability to efficiently initiate polymerization under various light conditions makes it a valuable compound in the field of material science .
特性
CAS番号 |
922168-67-0 |
|---|---|
分子式 |
C18H17N3O |
分子量 |
291.3 g/mol |
IUPAC名 |
3-[3-(diethylamino)phenoxy]benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C18H17N3O/c1-3-21(4-2)15-8-6-9-16(11-15)22-18-10-5-7-14(12-19)17(18)13-20/h5-11H,3-4H2,1-2H3 |
InChIキー |
MHCQEGVQILKXCA-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=CC(=CC=C1)OC2=CC=CC(=C2C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


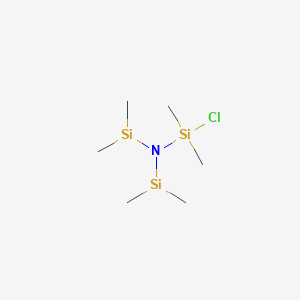
![Phenyl{4-[2-(phenylsulfanyl)ethenyl]phenyl}methanone](/img/structure/B14193465.png)
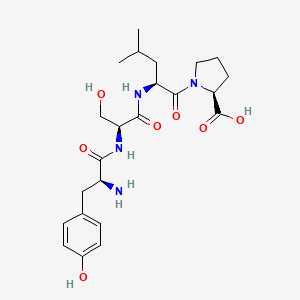
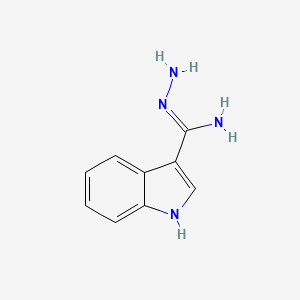
![3-Bromo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole](/img/structure/B14193479.png)
![(E)-N-[4-(Hexyloxy)phenyl]-1-(4-hexylphenyl)methanimine](/img/structure/B14193485.png)
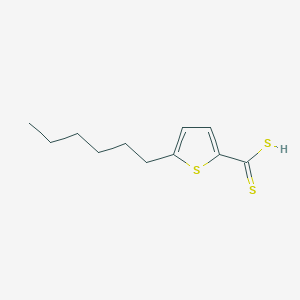
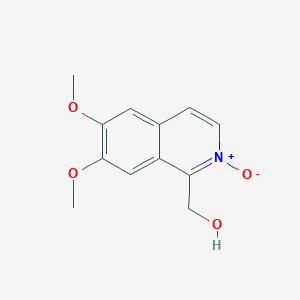
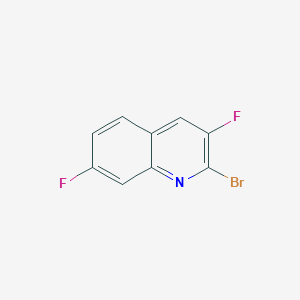
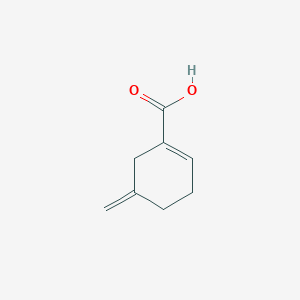
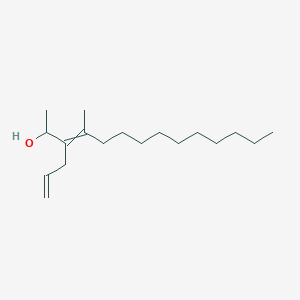
![Morpholine, 4-[1-methyl-1-(1-methylethyl)-3-phenyl-2-propynyl]-](/img/structure/B14193524.png)
![Phosphonic acid, [[3-(6-amino-7H-purin-7-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B14193526.png)
![2,5-Dichloro-4-[(2,3-dimethylbutan-2-yl)oxy]phenol](/img/structure/B14193530.png)
